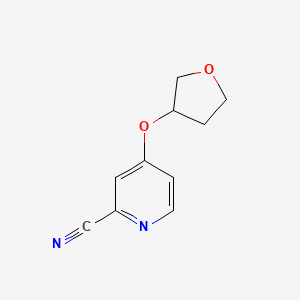

4-(Oxolan-3-yloxy)pyridine-2-carbonitrile

Descripción

4-(Oxolan-3-yloxy)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) substituent at position 3. The oxolan moiety introduces an ether linkage with a saturated five-membered ring, which may enhance solubility and influence electronic properties compared to aromatic substituents.

Propiedades

IUPAC Name |

4-(oxolan-3-yloxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-5-9(1-3-12-8)14-10-2-4-13-7-10/h1,3,5,10H,2,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXJSAHZMOOBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile typically involves the reaction of 4-hydroxypyridine-2-carbonitrile with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative attacks the oxirane ring, resulting in the formation of the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(Oxolan-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The oxolane ring can be oxidized to form a lactone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of a lactone derivative.

Reduction: Formation of 4-(Oxolan-3-yloxy)pyridine-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4-(Oxolan-3-yloxy)pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s bioactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyridine-2-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile with structurally related compounds:

Structural and Functional Group Analysis

Physicochemical Properties

- LogD (lipophilicity): The oxolan-3-yloxy group likely reduces LogD compared to aromatic substituents (e.g., phenoxy in ), enhancing aqueous solubility due to the ether oxygen’s hydrogen-bonding capacity. FYX-051 (LogD ~1.5 estimated) balances lipophilicity for membrane permeability and solubility via its polar triazole group .

- Thermal Stability : Oxolan’s saturated ring may improve thermal stability compared to unsaturated substituents, as seen in tetrahydrofuran derivatives .

Spectroscopic Characterization

- ¹H NMR : The oxolan-3-yloxy group would display distinct proton signals for the tetrahydrofuran ring (δ ~3.5–4.5 ppm), differing from aromatic substituents (δ ~6.5–8.5 ppm) in analogs like .

- IR Spectroscopy : A strong nitrile stretch (~2240 cm⁻¹) is common across all derivatives, while the oxolan group introduces C-O-C stretches (~1100 cm⁻¹) .

Actividad Biológica

4-(Oxolan-3-yloxy)pyridine-2-carbonitrile is a synthetic compound that integrates a pyridine ring with an oxolane moiety and a carbonitrile group. This unique structure provides the compound with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile is CHNO. The compound features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Oxolane Group : A five-membered cyclic ether contributing to the compound's solubility and reactivity.

- Carbonitrile Group : A functional group that enhances the compound's biological activity through potential interactions with biomolecules.

The biological activity of 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the oxolane ring allows for hydrogen bonding, which can influence enzyme activity and receptor binding. Additionally, the carbonitrile group may participate in nucleophilic attacks or coordinate with metal ions in enzymatic processes.

Biological Activity Overview

Research indicates that 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against various strains of bacteria.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown promise, indicating potential applications in cancer therapy.

- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : In a study evaluating various derivatives of pyridine compounds, 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that 4-(Oxolan-3-yloxy)pyridine-2-carbonitrile induced apoptosis at concentrations lower than those required for other known chemotherapeutics. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes .

- Neuroprotective Studies : Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with the compound resulted in reduced cell death and preserved mitochondrial function. These findings suggest a mechanism involving antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.